molecular formula C11H11NO2S B5551019 2-[(1-oxido-4-quinolinyl)thio]ethanol

2-[(1-oxido-4-quinolinyl)thio]ethanol

Cat. No. B5551019
M. Wt: 221.28 g/mol
InChI Key: MCTNBGJUYPKEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 2-[(1-oxido-4-quinolinyl)thio]ethanol, can be accomplished through various methods. One effective method involves the unusual ring-opening of THF in the reaction of aromatic aldehyde and naphthalen-2-amine promoted by iodine, yielding good yields of quinoline derivatives (Wang et al., 2011). Another approach is the one-pot, two-component tandem multiple transformations under solvent-free conditions, demonstrating an eco-friendly and practical method for synthesizing quinoline derivatives (Avula et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to 2-[(1-oxido-4-quinolinyl)thio]ethanol, has been extensively studied. For example, the crystal structure of a quinoline derivative synthesized via the condensation reaction in refluxing ethanol has been characterized, showing envelope conformations of the thiophene dioxide ring and pyridine ring (Wang, Jiang, & Zhang, 2010).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives highlight the versatility and reactivity of these compounds. For instance, metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates has been utilized to produce thieno[3,4-c]quinolin-4(5H)-ones, demonstrating a practical access to S-heterocycles (Yu et al., 2019).

Scientific Research Applications

Efficient Synthesis Methods

  • Synthesis of Quinoline Derivatives : A study demonstrated an efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via an unusual THF-involved reaction, proposing a mechanism involving the ring-opening of THF (Wang et al., 2011). Another research outlined a one-pot two-component tandem multiple transformation approach for synthesizing N,4-diaryl-3-thioxo-2,3-dihydropyrrolo[3,4-c]quinolin-1-ones, emphasizing a solvent-free, eco-friendly, and practical method (Avula et al., 2013).

Chemical Reactions and Transformations

  • Disulfide Formation from Quinolinylmethyl Thioethers : A study focused on cleaving 2-quinolinylmethyl thioethers to generate symmetrical disulfides using iron(III) or copper(II) salts, highlighting the 2-quinolinylmethyl group's utility as a thiol protecting group in peptide synthesis (Yoshizawa et al., 1993).

Applications in Molecular Structure Determination

  • Structural Study of Indium Oxine : A radiopharmaceutical application involved the molecular structure determination of tris(8-quinolinolato)indium(III), known as indium oxine, by x-ray crystallography. This compound, approved by the FDA for labeling blood products, demonstrated significant insights into its molecular interactions and solvation in protic solvents (Green & Huffman, 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

2-(1-oxidoquinolin-1-ium-4-yl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-7-8-15-11-5-6-12(14)10-4-2-1-3-9(10)11/h1-6,13H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTNBGJUYPKEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxidoquinolin-1-ium-4-yl)sulfanylethanol

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